N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt

説明

An isotopically labeled metabolite of halopropanes; also the metabolite of 2 glycosylnitrosoureas

生物活性

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine dicyclohexylamine salt (CAS Number: 1331894-57-5) is a stable isotopically labeled derivative of cysteine, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

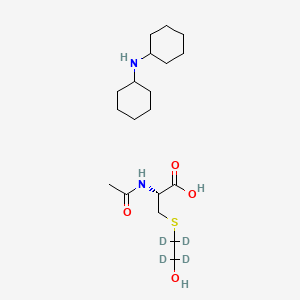

- Molecular Formula : C12H23N·C7H13NO4S

- Molecular Weight : 392.59 g/mol

- Structure : The compound features a dicyclohexylamine salt form, contributing to its solubility and stability in biological systems.

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine acts primarily through its role as a precursor in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. It is involved in the detoxification processes of electrophilic compounds and the modulation of oxidative stress.

Key Mechanisms:

- Antioxidant Activity : By increasing glutathione levels, this compound helps mitigate oxidative damage in cells.

- Detoxification : It facilitates the conjugation and excretion of harmful metabolites through mercapturic acid pathways.

- Cell Signaling Modulation : It may influence various signaling pathways related to inflammation and cell survival.

Biological Activities

-

Antioxidant Properties :

- Enhances cellular antioxidant capacity by increasing glutathione synthesis.

- Protects cells from oxidative stress induced by environmental toxins.

-

Detoxification :

- Serves as a urinary metabolite for various xenobiotic chemicals, indicating its role in detoxifying harmful substances.

- Promotes the excretion of reactive metabolites through mercapturic acid pathways, which is crucial for reducing genotoxicity.

-

Potential Therapeutic Applications :

- Investigated for use in conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases and cancer.

- May have applications in drug development, particularly in enhancing the efficacy of chemotherapeutic agents by reducing their toxicity.

Case Studies and Experimental Data

-

Study on Urinary Metabolites :

A study published in PubMed reported that N-acetyl-S-(2-hydroxyethyl)-L-cysteine is a common urinary end product linked to the metabolism of various chemicals with electrophilic properties. This study highlighted its potential as a biomarker for exposure assessment in toxicological studies . -

Toxicological Assessment :

Toxicological evaluations indicate that while N-acetyl-S-(2-hydroxyethyl-d4)-L-cysteine has not been fully characterized for all potential health effects, preliminary studies suggest it may cause mild irritation upon exposure but lacks significant toxicity when used appropriately . -

Analytical Applications :

Research demonstrated the utility of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying mercapturic acids in urine, showcasing its importance in biomonitoring studies related to environmental exposure .

Data Table: Summary of Biological Activities

科学的研究の応用

Analytical Chemistry

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine dicyclohexylamine salt is extensively used in analytical chemistry for:

- Mass Spectrometry : It acts as an internal standard in quantitative mass spectrometric analyses, aiding in the determination of concentrations of metabolites such as N-acetyl-S-(2-hydroxyethyl)-L-cysteine, which is a metabolite of ethylene oxide .

- Sample Preparation : The dicyclohexylamine salt form enhances solubility in organic solvents, facilitating sample preparation for various analyses .

Toxicology Research

In toxicology, this compound plays a crucial role in:

- Biotransformation Studies : It helps researchers understand the metabolic fate of inhaled ethylene oxide and the formation of protein adducts, which are essential for assessing the toxicological impact of volatile organic compounds .

- Biomonitoring : The use of deuterated standards improves the accuracy of biomonitoring studies related to exposure to environmental toxins .

Pharmacokinetics and Drug Development

The compound's structure allows it to be used in pharmacokinetic studies where:

- Drug Metabolism Studies : It assists in elucidating the metabolic pathways of drugs and their metabolites, particularly those involving sulfur-containing compounds .

- Development of Analytical Methods : It has been employed in developing sensitive analytical methods for detecting mercapturic acids in biological samples, which are biomarkers for exposure to certain toxicants .

Case Study 1: Exposure Assessment

A study utilizing this compound focused on assessing exposure to volatile organic compounds among different populations. The research employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect mercapturic acids in urine samples from occupationally exposed individuals. The findings highlighted the compound's effectiveness as a biomarker for monitoring exposure levels .

Case Study 2: Metabolic Pathway Elucidation

Another significant application involved investigating the metabolic pathways of ethylene oxide. Researchers used the deuterated compound to trace the formation of protein adducts and assess how inhalation exposure affects biological systems. This study contributed valuable insights into the potential health risks associated with ethylene oxide exposure and demonstrated the compound's utility in toxicological research .

特性

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGHARKAPCCVFZ-XAEDZKCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675526 | |

| Record name | N-Acetyl-S-[2-hydroxy(~2~H_4_)ethyl]-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331894-57-5 | |

| Record name | N-Acetyl-S-[2-hydroxy(~2~H_4_)ethyl]-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。